Cas no 1804694-50-5 (3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide)

3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide is a halogenated pyridine derivative with a difluoromethyl substituent and a sulfonamide functional group. Its structural features, including the electron-withdrawing iodine atoms and sulfonamide moiety, make it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic stability and bioavailability, while the diiodo substitution offers versatility for further functionalization via cross-coupling reactions. This compound is particularly useful in the development of bioactive molecules due to its ability to modulate electronic and steric properties. High purity and well-defined reactivity ensure consistent performance in synthetic applications.
3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide structure
1804694-50-5 structure
商品名:3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide
CAS番号:1804694-50-5
MF:C6H4F2I2N2O2S
メガワット:459.978911399841
CID:4849973

3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide
    • インチ: 1S/C6H4F2I2N2O2S/c7-4(8)2-1-3(15(11,13)14)6(10)12-5(2)9/h1,4H,(H2,11,13,14)
    • InChIKey: LKAKBWJBAMVHBW-UHFFFAOYSA-N
    • ほほえんだ: IC1C(=CC(C(F)F)=C(N=1)I)S(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 322
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 81.4

3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029073767-500mg
3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide
1804694-50-5 97%
500mg
$806.85 2022-04-01
Alichem
A029073767-250mg
3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide
1804694-50-5 97%
250mg
$470.40 2022-04-01
Alichem
A029073767-1g
3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide
1804694-50-5 97%
1g
$1,579.40 2022-04-01

3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide 関連文献

3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamideに関する追加情報

Professional Introduction to 3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide (CAS No. 1804694-50-5)

3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 1804694-50-5, is characterized by its unique structural features, which include a pyridine core substituted with a difluoromethyl group, two iodine atoms at the 2 and 6 positions, and a sulfonamide moiety at the 5 position. These structural elements contribute to its distinct chemical properties and potential applications in various scientific domains.

The significance of this compound lies in its versatility as a building block in medicinal chemistry. The presence of the difluoromethyl group enhances the metabolic stability and binding affinity of potential drug candidates, making it an attractive moiety for drug design. Additionally, the iodine substituents facilitate further functionalization through cross-coupling reactions, such as Suzuki-Miyaura couplings, which are widely employed in the synthesis of complex organic molecules. The sulfonamide group, on the other hand, is known for its ability to improve water solubility and bioavailability, which are critical factors in pharmaceutical development.

In recent years, 3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide has been explored in several cutting-edge research areas. One notable application is in the development of anticancer agents. The pyridine scaffold is a common motif in many kinase inhibitors, which are pivotal in targeted cancer therapies. By incorporating the difluoromethyl and iodine substituents, researchers have been able to design molecules that exhibit potent inhibitory effects on various cancer-related kinases. Preliminary studies have shown promising results in vitro, suggesting that derivatives of this compound may have significant therapeutic potential.

Another area where this compound has shown promise is in the field of antiviral research. The structural features of 3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide make it a suitable candidate for developing novel antiviral drugs. The pyridine core can interact with viral enzymes, while the sulfonamide group can enhance pharmacokinetic properties. Recent advancements in computational chemistry have enabled researchers to predict how modifications to this scaffold might improve antiviral activity. This has led to the synthesis of several derivatives that are being tested for their efficacy against various viruses.

The compound's utility extends beyond pharmaceutical applications. In materials science, for instance, it has been investigated as a precursor for organic semiconductors and light-emitting diodes (OLEDs). The presence of iodine atoms allows for easy functionalization via metal-catalyzed reactions, which can be used to create conjugated polymers with desirable electronic properties. These polymers are being explored for use in flexible electronics and optoelectronic devices due to their tunable band gaps and high charge carrier mobility.

The synthesis of 3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Typically, the synthesis begins with the preparation of a pyridine derivative followed by halogenation and functionalization at specific positions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to introduce the desired substituents efficiently. The use of high-performance analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) ensures the purity and identity of the final product.

Ongoing research continues to uncover new applications for this versatile compound. For instance, there is growing interest in using it as a ligand in catalytic systems due to its ability to coordinate with transition metals and facilitate various transformations. This has implications for green chemistry initiatives aimed at developing more sustainable synthetic routes. Additionally, its potential role as an intermediate in agrochemicals is being explored, with studies focusing on its incorporation into novel pesticides and herbicides that offer improved environmental profiles.

The future prospects for 3-(Difluoromethyl)-2,6-diiodopyridine-5-sulfonamide are bright, driven by its unique structural attributes and broad applicability across multiple scientific disciplines. As research progresses, it is likely that new derivatives will be developed with enhanced properties tailored for specific applications. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible benefits for society.

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